2,5-Bis-{t-butoxycarbonyl-[3-(t-butoxycar-bonyl-amino)-propyl]-amino}-pentanoic acid
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Overview
Description
(S)-2,5-bis((tert-Butoxycarbonyl)(3-((tert-butoxycarbonyl)amino)propyl)amino)pentanoic acid is a complex organic compound that features multiple tert-butoxycarbonyl (Boc) protecting groups. These Boc groups are commonly used in organic synthesis to protect amine functionalities during chemical reactions. The compound is of interest in various fields of scientific research due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,5-bis((tert-Butoxycarbonyl)(3-((tert-butoxycarbonyl)amino)propyl)amino)pentanoic acid typically involves multiple steps, starting with the protection of amine groups using di-tert-butyl dicarbonate. The reaction conditions often include the use of bases such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in solvents like acetonitrile or tetrahydrofuran (THF) at ambient or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for efficiency and yield. This could include continuous flow reactors and automated systems to handle the multiple steps involved in the synthesis.
Chemical Reactions Analysis
Types of Reactions
(S)-2,5-bis((tert-Butoxycarbonyl)(3-((tert-butoxycarbonyl)amino)propyl)amino)pentanoic acid can undergo various types of chemical reactions, including:
Deprotection Reactions: Removal of the Boc groups using strong acids like trifluoroacetic acid or hydrochloric acid in solvents such as dichloromethane or methanol.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the Boc-protected amine groups are replaced by other functional groups.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane, hydrochloric acid in methanol.
Substitution: Various nucleophiles in the presence of bases like DMAP or sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection reactions yield the free amine form of the compound, while substitution reactions result in derivatives with different functional groups.
Scientific Research Applications
(S)-2,5-bis((tert-Butoxycarbonyl)(3-((tert-butoxycarbonyl)amino)propyl)amino)pentanoic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in peptide synthesis.
Biology: Studied for its potential role in modifying biological molecules and pathways.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs where the Boc groups can be removed under physiological conditions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2,5-bis((tert-Butoxycarbonyl)(3-((tert-butoxycarbonyl)amino)propyl)amino)pentanoic acid primarily involves the protection and deprotection of amine groups. The Boc groups protect the amine functionalities during chemical reactions, preventing unwanted side reactions. Upon removal of the Boc groups, the free amine groups can participate in further chemical or biological processes.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-(tert-Butoxycarbonyl)amino-3-(4-(tert-butoxycarbonyl)amino)methylphenyl)propanoic acid
- 3-[Benzyl(tert-butoxycarbonyl)amino]propanoic acid
Uniqueness
(S)-2,5-bis((tert-Butoxycarbonyl)(3-((tert-butoxycarbonyl)amino)propyl)amino)pentanoic acid is unique due to its multiple Boc-protected amine groups, which provide versatility in synthetic applications. This compound allows for selective deprotection and functionalization, making it a valuable intermediate in complex organic synthesis.
Properties
Molecular Formula |
C31H58N4O10 |
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Molecular Weight |
646.8 g/mol |
IUPAC Name |
2,5-bis[(2-methylpropan-2-yl)oxycarbonyl-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]amino]pentanoic acid |
InChI |
InChI=1S/C31H58N4O10/c1-28(2,3)42-24(38)32-17-14-20-34(26(40)44-30(7,8)9)19-13-16-22(23(36)37)35(27(41)45-31(10,11)12)21-15-18-33-25(39)43-29(4,5)6/h22H,13-21H2,1-12H3,(H,32,38)(H,33,39)(H,36,37) |
InChI Key |
HSPKBBVFWXCYJN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCN(CCCC(C(=O)O)N(CCCNC(=O)OC(C)(C)C)C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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